molecular formula C17H20BrNO3S B12277532 N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide

Cat. No.: B12277532
M. Wt: 398.3 g/mol
InChI Key: GQTRHKVNTQCGDP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-bromophenylamine with 3-tert-butyl-4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzenesulfonyl chloride
  • N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzenesulfonamide derivatives

Uniqueness

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the bromine atom and the tert-butyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20BrNO3S

Molecular Weight

398.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-tert-butyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H20BrNO3S/c1-17(2,3)15-11-14(9-10-16(15)22-4)23(20,21)19-13-7-5-12(18)6-8-13/h5-11,19H,1-4H3

InChI Key

GQTRHKVNTQCGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC

Origin of Product

United States

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